6.3-Fold Superior STS Inhibition vs. Closest Catalogued Sulfonamide Analog in Identical Placental Microsome Assay
In the human placental microsomal STS assay, N-(2-hydroxy-2-(thiophen-2-yl)propyl)butane-1-sulfonamide exhibits an IC₅₀ of 35 nM [1]. A closely related analog in the same ChEMBL series, BDBM50266401 (CHEMBL4083248), which differs in the N-sulfonamide substituent, yields an IC₅₀ of 221 nM under identical assay conditions (pre-incubation 30 min, E1S substrate, measurement of E1 formation) [2]. This represents a 6.3-fold difference in potency for the same molecular target.
| Evidence Dimension | Inhibition of human placental microsomal steroid sulfatase (STS) |
|---|---|
| Target Compound Data | IC₅₀ = 35 nM |
| Comparator Or Baseline | BDBM50266401 (CHEMBL4083248): IC₅₀ = 221 nM |
| Quantified Difference | 6.3-fold lower IC₅₀ (higher potency) |
| Conditions | Human placental microsomes; 30 min pre-incubation; E1S substrate; E1 formation measured |
Why This Matters
A 6.3-fold potency advantage in the primary target assay directly impacts the compound concentration required for effective STS blockade, which is the critical parameter for endocrine-dependent cancer research models.
- [1] BindingDB. BDBM50266424 (CHEMBL4084183). STS IC50 = 35 nM. Assay ID: 50000961. View Source
- [2] BindingDB. BDBM50266401 (CHEMBL4083248). STS IC50 = 221 nM. Assay ID: 50000961. View Source
